molecular formula C33H36N4O6 B3431926 Bilirubin CAS No. 18422-02-1

Bilirubin

Cat. No.: B3431926
CAS No.: 18422-02-1
M. Wt: 584.7 g/mol
InChI Key: BPYKTIZUTYGOLE-IFADSCNNSA-N
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Description

Bilirubin is a red-orange compound that occurs in the normal catabolic pathway that breaks down heme in vertebrates. This catabolism is a necessary process in the body’s clearance of waste products that arise from the destruction of aged or abnormal red blood cells. This compound is responsible for the yellow color of bruises and the yellow discoloration in jaundice . It is produced in bone marrow cells and in the liver as the end product of red-blood-cell breakdown .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bilirubin is synthesized from heme, which is broken down into biliverdin by the enzyme heme oxygenase. Biliverdin is then reduced to this compound by biliverdin reductase . The preparation of this compound standard solutions for assay calibration involves dissolving this compound in hydrogen bond-breaking solvents like dimethyl sulfoxide, and then diluting it in saline solution buffered at physiological pH .

Industrial Production Methods: Industrial production of this compound is not common due to its biological origin. this compound can be extracted from animal blood as a byproduct of meat processing. The extraction process involves the breakdown of red blood cells and the subsequent purification of this compound from the resulting mixture .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYKTIZUTYGOLE-IFADSCNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C\4/C(=C(C(=O)N4)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

Record name Bilirubin
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Record name Calcium bilirubinate
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Record name Disodium bilirubinate IXalpha
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DSSTOX Substance ID

DTXSID8060905
Record name Bilirubin
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Molecular Weight

584.7 g/mol
Source PubChem
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Physical Description

Light orange to reddish-brown solid; [Merck Index] Red powder; [Sigma-Aldrich MSDS], Solid
Record name Bilirubin
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Solubility

0.009 mg/mL at 25 °C
Record name Bilirubin
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CAS No.

635-65-4, 18422-02-1, 93891-87-3
Record name Bilirubin
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Record name Bilirubin
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Record name Calcium bilirubinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium bilirubinate IXalpha
Source ChemIDplus
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Record name 21H-Biline-8,12-dipropanoic acid, 2,17-diethenyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-
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Record name Bilirubin
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Record name BILIRUBIN
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Record name Bilirubin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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